molecular formula C18H17N5O2S B2841255 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide CAS No. 442865-50-1

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide

Cat. No. B2841255
CAS RN: 442865-50-1
M. Wt: 367.43
InChI Key: KQENGDXRVQVPTE-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . This core is attached to an indolin-5-yl group through an acetamide linkage, and a sulfur atom links it to the 3-position of the triazolopyridine ring.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide”, also known as “N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide”:

Anticancer Agents

This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific kinases involved in cancer cell proliferation. Similar compounds have been studied for their ability to inhibit c-Met kinase, which is implicated in various cancers . This makes it a promising candidate for further research in cancer therapeutics.

Antimicrobial Activity

The triazolopyridine moiety in this compound is known for its antimicrobial properties. Research has indicated that derivatives of triazolopyridine can be effective against a range of bacterial and fungal pathogens . This suggests that the compound could be explored for developing new antimicrobial agents.

Anti-inflammatory Applications

Compounds containing the triazolopyridine structure have been investigated for their anti-inflammatory properties. They can inhibit enzymes and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Neuroprotective Agents

The indole moiety in the compound is known for its neuroprotective effects. Research has shown that indole derivatives can protect neurons from oxidative stress and apoptosis . This compound could be studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Pharmacological Tool

The compound can serve as a pharmacological tool in research to study various biological processes and disease mechanisms. Its unique structure allows it to interact with different biological targets, making it valuable for biochemical and pharmacological studies.

These applications highlight the diverse potential of “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” in scientific research. Each field offers a unique avenue for further exploration and development.

Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors A facile and practical one-pot synthesis of [1,2,4]triazolo [4,3-a]pyridines Identification of [1,2,4]Triazolo[4,3-A]Pyrazine Parp 1 inhibitors SAR studies on 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazoles as potential neuroprotective agents : Antiviral properties of triazolopyridine derivatives : Enzyme inhibition by triazolopyridine derivatives : Antioxidant properties of indole derivatives : Pharmacological applications of triazolopyridine derivatives

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine core is present in various biologically active compounds , suggesting that this compound could also have potential biological activities. Future research could focus on exploring these activities and optimizing the compound for potential applications.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENGDXRVQVPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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